molecular formula C19H22ClNO3 B1528868 Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride CAS No. 1220020-15-4

Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride

Cat. No. B1528868
M. Wt: 347.8 g/mol
InChI Key: YHOXFTULNOOBKY-UHFFFAOYSA-N
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Description

Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride, also known as PBHCL, is a chemical compound with the molecular formula C19H22ClNO3 . It is a white solid and is part of a family of compounds called ester prodrugs. These are designed to improve drug delivery and enhance therapeutic effects.


Synthesis Analysis

PBHCL was first synthesized in the laboratory of Professor David E. Nichols at Purdue University in the early 2000s. It was part of a research program aimed at developing novel drugs for the treatment of various CNS disorders. The hydrochloride salt of PBHCL is obtained by reacting PBH with hydrochloric acid.


Molecular Structure Analysis

The molecular structure of PBHCL contains a benzyl group, a piperidine ring, and a benzoate group. The piperidine ring contains an oxygen atom that is attached to the benzyl group via an ether linkage. The benzoate group contains a carboxylic acid group, which is attached to the piperidine nitrogen atom via an ester linkage.


Physical And Chemical Properties Analysis

PBHCL is a white solid that is soluble in methanol, ethanol, and chloroform but insoluble in water. It has a molecular weight of 347.8 g/mol.

Scientific Research Applications

  • Anti-Acetylcholinesterase Activity Research has shown that derivatives of piperidine, like Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have demonstrated substantial activity, particularly when certain modifications are made to their structure. For example, introducing a bulky moiety or an alkyl or phenyl group at specific positions enhances their activity. One such compound exhibited significantly increased acetylcholine content in the cerebral cortex and hippocampus of rats and was developed as an antidementia agent (Sugimoto et al., 1990).

  • Antiparasitic Activity Benzoic acid derivatives from Piper species, including compounds structurally related to Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride, have been analyzed for antiparasitic activity. Some of these compounds have shown significant effects against parasites like Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum, indicating potential use in treating parasitic infections (Flores et al., 2008).

  • Pharmacological Properties of Analogues Research on sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type, which are related to Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride, has provided insights into their structures and pharmacological properties. These studies are crucial in understanding the potential therapeutic applications of these compounds (Tacke et al., 2003).

  • Herbicidal Activity Derivatives of piperidine, including compounds similar to Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride, have been investigated for their herbicidal activity. Some of these compounds have shown effectiveness as herbicides, indicating potential applications in agriculture (Fu et al., 2021).

  • Antimicrobial Activity Studies on 1,2,5-trimethylpiperidin-4-ol derivatives, related to Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride, have demonstrated antimicrobial activity against a variety of microorganisms. This suggests potential applications in developing new antimicrobial agents (Dyusebaeva et al., 2017).

Safety And Hazards

The safety data sheet for Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

benzyl 4-piperidin-4-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3.ClH/c21-19(22-14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)23-18-10-12-20-13-11-18;/h1-9,18,20H,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOXFTULNOOBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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